molecular formula C19H19ClN4O2S2 B2927574 1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea CAS No. 1351633-35-6

1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2927574
CAS RN: 1351633-35-6
M. Wt: 434.96
InChI Key: JNYQRKVQNQXLCU-UHFFFAOYSA-N
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Description

1-(5-((3-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea, also known as CTMU, is a potential therapeutic agent that has gained significant attention in recent years. CTMU is a synthetic compound that belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological activities.

Scientific Research Applications

Urea Derivatives and Cytokinin-like Activity

Urea derivatives, including those related to thiadiazoles, have been explored for their cytokinin-like activity, impacting plant biology significantly. These compounds have been identified as positive regulators of cell division and differentiation, with some urea cytokinins showing activity surpassing traditional adenine compounds. Studies have highlighted their utility in in vitro plant morphogenesis, demonstrating the potential for such compounds to influence plant growth and development by modulating hormonal activity (Ricci & Bertoletti, 2009).

Antioxidant and Anticholinesterase Activities

Research into coumarylthiazole derivatives containing aryl urea/thiourea groups has shown significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes related to Alzheimer's disease. These findings suggest the potential for similar compounds to be developed as therapeutic agents targeting neurodegenerative diseases. Moreover, some of these compounds have exhibited antioxidant activities, highlighting their broader pharmacological applications (Kurt et al., 2015).

Antitumor and Antimicrobial Properties

Derivatives of thiadiazoles, including those combined with urea groups, have been studied for their antitumor and antimicrobial properties. For instance, certain compounds have demonstrated the ability to significantly reduce tumor metastasis in model studies, suggesting a potential avenue for cancer therapy (Xia, 2011). Furthermore, the synthesis of these compounds has shown fungicidal activity against various pathogens, indicating their usefulness in developing new antifungal agents (Xiao-hong, 2006).

properties

IUPAC Name

1-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S2/c1-26-16-7-5-13(6-8-16)9-10-21-17(25)22-18-23-24-19(28-18)27-12-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYQRKVQNQXLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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